4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid
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Overview
Description
Preparation Methods
The synthesis of 4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with glutamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .
Scientific Research Applications
4-Carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound serves as a reference substance for studying enzyme interactions and metabolic pathways involving glutamine derivatives.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an inhibitor of specific enzymes or receptors, which could lead to the development of new drugs.
Mechanism of Action
The mechanism of action of 4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing biological pathways. For example, it could inhibit an enzyme involved in the metabolism of glutamine, leading to altered cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-carbamoyl-2-[(4-fluorophenyl)formamido]butanoic acid include other glutamine derivatives and fluorophenyl-containing compounds. Some examples are:
N~2~-(4-chlorobenzoyl)glutamine: Similar in structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
N~2~-(4-bromobenzoyl)glutamine:
N~2~-(4-methylbenzoyl)glutamine: Features a methyl group, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of the fluorophenyl group and the glutamine backbone, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-amino-2-[(4-fluorobenzoyl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O4/c13-8-3-1-7(2-4-8)11(17)15-9(12(18)19)5-6-10(14)16/h1-4,9H,5-6H2,(H2,14,16)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUJDSOLGULFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)N)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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